Calcium bis[(2-hydroxyphenoxy)methanesulfonate]
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Overview
Description
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] is a chemical compound with the molecular formula C14H14CaO10S2 and a molecular weight of 446.5 g/mol . This compound is known for its unique structure, which includes two 2-hydroxyphenoxy groups attached to a methanesulfonate moiety, coordinated with a calcium ion. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] typically involves the reaction of 2-hydroxyphenol with methanesulfonyl chloride to form 2-hydroxyphenoxy methanesulfonate. This intermediate is then reacted with calcium chloride to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the purity and yield of the compound. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to produce the compound in bulk quantities .
Chemical Reactions Analysis
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methanesulfonate group can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenolic groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The methanesulfonate moiety may also play a role in the compound’s solubility and bioavailability, influencing its overall effect .
Comparison with Similar Compounds
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] can be compared with other similar compounds, such as:
- Calcium bis[(2-hydroxyphenyl)methanesulfonate]
- Calcium bis[(2-hydroxyphenoxy)ethanesulfonate]
- Calcium bis[(2-hydroxyphenoxy)propanesulfonate] These compounds share similar structural features but differ in the length and nature of the sulfonate moiety. The unique combination of the 2-hydroxyphenoxy groups and methanesulfonate in Calcium bis[(2-hydroxyphenoxy)methanesulfonate] gives it distinct chemical properties and applications .
Biological Activity
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research and medicine.
Chemical Structure and Properties
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] is a calcium salt of a bis(2-hydroxyphenoxy) methanesulfonic acid. The compound features two 2-hydroxyphenoxy groups attached to a central methanesulfonate moiety, which contributes to its solubility and reactivity in biological systems. The presence of phenolic groups allows for hydrogen bonding, which is crucial for its interaction with various biological targets.
The biological activity of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] is primarily attributed to its ability to modulate calcium signaling pathways. It interacts with specific enzymes and receptors, influencing their activity through several mechanisms:
- Calcium Modulation : The compound enhances calcium uptake and release from cellular stores, impacting muscle contraction and vascular smooth muscle function. Studies indicate that it may influence the activity of protein kinase C (PKC), a key regulator in vascular smooth muscle contraction .
- Enzyme Interaction : Calcium bis[(2-hydroxyphenoxy)methanesulfonate] can act as an inhibitor or activator of various enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.
1. Vascular Smooth Muscle Function
Research has highlighted the role of calcium in regulating vascular smooth muscle (VSM) contraction. Calcium bis[(2-hydroxyphenoxy)methanesulfonate] has been investigated for its effects on VSM tone and contraction mechanisms. Increased PKC activity associated with calcium signaling has been linked to vascular disorders such as hypertension .
2. Therapeutic Potential
The compound has been explored for its therapeutic potential in treating diseases related to calcium dysregulation. Its ability to modulate intracellular calcium levels suggests potential applications in conditions such as heart failure and vascular diseases .
Case Studies
Several studies have investigated the effects of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] on cellular models:
- Study on Vascular Smooth Muscle Cells : A study demonstrated that treatment with the compound resulted in enhanced contractility of rat aorta smooth muscle cells, indicating its role as a modulator of calcium-dependent contraction mechanisms .
- Cancer Research : Preliminary findings suggest that Calcium bis[(2-hydroxyphenoxy)methanesulfonate] may have anti-cancer properties by influencing cell signaling pathways involved in proliferation and apoptosis .
Applications in Research
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] serves multiple roles in scientific research:
- Biochemical Probes : Due to its ability to interact with calcium channels and receptors, it is used as a probe in molecular biology studies to understand calcium signaling pathways.
- Therapeutic Research : Its potential for treating cardiovascular diseases has led to investigations into its efficacy as a therapeutic agent in clinical settings .
Properties
IUPAC Name |
calcium;(2-hydroxyphenoxy)methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O5S.Ca/c2*8-6-3-1-2-4-7(6)12-5-13(9,10)11;/h2*1-4,8H,5H2,(H,9,10,11);/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZXBUZDQNVOBE-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCS(=O)(=O)[O-].C1=CC=C(C(=C1)O)OCS(=O)(=O)[O-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14CaO10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647790 |
Source
|
Record name | Calcium bis[(2-hydroxyphenoxy)methanesulfonate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17139-96-7 |
Source
|
Record name | Calcium bis[(2-hydroxyphenoxy)methanesulfonate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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